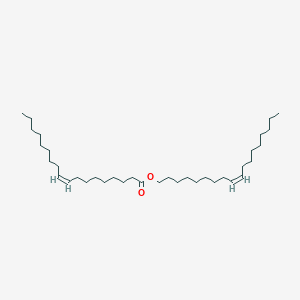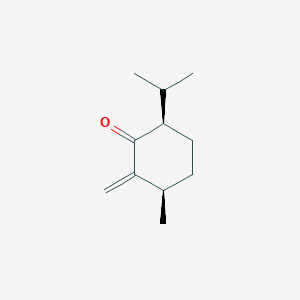
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one, also known as Carvone, is a natural terpenoid that is found in various plants, including caraway, spearmint, and dill. Carvone has a unique odor and flavor, which makes it a popular ingredient in the food and cosmetic industry. However, in recent years, carvone has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one's mechanism of action is not yet fully understood. However, studies have shown that carvone can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to modulate the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2.
Biochemische Und Physiologische Effekte
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been shown to have various biochemical and physiological effects. Studies have shown that carvone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, carvone has been shown to have antimicrobial properties, with studies indicating that carvone can inhibit the growth of various bacteria and fungi. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has also been shown to have antioxidant properties, with studies indicating that carvone can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has several advantages for lab experiments. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one is readily available and can be synthesized using simple methods. Additionally, carvone is relatively inexpensive, making it an attractive compound for researchers. However, carvone's low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for carvone research. One potential direction is the development of carvone-based therapies for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate carvone's mechanism of action and to identify potential molecular targets. Finally, studies are needed to determine the safety and efficacy of carvone-based therapies in humans.
Conclusion:
In conclusion, carvone is a natural terpenoid that has potential therapeutic properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one exhibits anti-inflammatory, antimicrobial, and antioxidant properties and has potential anticancer properties. (3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized using various methods and is readily available. However, further studies are needed to fully understand carvone's mechanism of action and to identify potential molecular targets.
Synthesemethoden
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one can be synthesized through various methods, including the oxidation of limonene, a terpenoid found in citrus fruits, or through the isomerization of carvone oxide. The most common method of synthesis is through the reduction of carvone oxide using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one has been extensively studied for its potential therapeutic properties. Studies have shown that carvone exhibits anti-inflammatory, antimicrobial, and antioxidant properties. Additionally, carvone has been shown to have potential anticancer properties, with studies indicating that carvone can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
129647-34-3 |
|---|---|
Produktname |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(3R,6R)-3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-8,10H,4-6H2,1-3H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
IRMRWAWQVBGNMC-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C(=O)C1=C)C(C)C |
SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
Kanonische SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
Synonyme |
Cyclohexanone, 3-methyl-2-methylene-6-(1-methylethyl)-, (3R,6R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





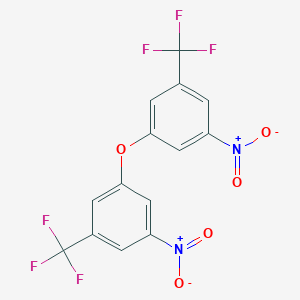


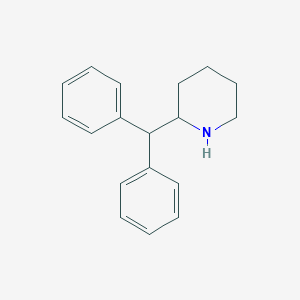
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
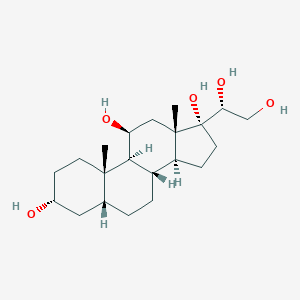
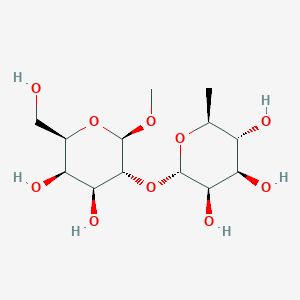
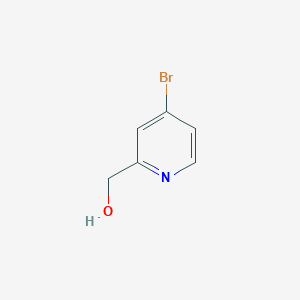

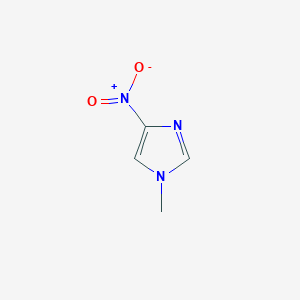
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
